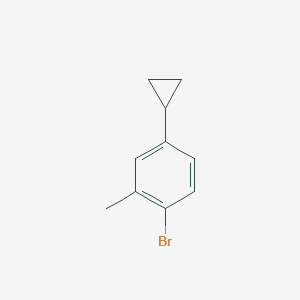

1-Bromo-4-cyclopropyl-2-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-4-cyclopropyl-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom, a cyclopropyl group, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4-cyclopropyl-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-cyclopropyl-2-methylbenzene using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction typically proceeds under mild conditions, with the bromine acting as the electrophile and the benzene ring as the nucleophile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-cyclopropyl-2-methylbenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions:

Nucleophilic Substitution: NaOH or KOH, elevated temperatures.

Oxidation: KMnO₄ or CrO₃, acidic or basic conditions.

Major Products:

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Synthetic Intermediates

1-Bromo-4-cyclopropyl-2-methylbenzene serves as an important intermediate in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, making it useful for the introduction of various functional groups. This compound can be utilized to synthesize more complex molecules, including pharmaceuticals and agrochemicals.

Reactions Involving this compound:

| Reaction Type | Example Reaction | Products Generated |

|---|---|---|

| Nucleophilic Substitution | Reaction with NaOH | 4-Cyclopropyl-2-methylphenol |

| Cross-Coupling | Reaction with organometallic reagents | Biaryl compounds |

| Electrophilic Aromatic Substitution | Reaction with electrophiles (e.g., alkyl halides) | Alkylated derivatives |

Pharmaceutical Applications

The compound's structural features contribute to its potential biological activity. Research indicates that brominated aromatic compounds can exhibit antimicrobial and antifungal properties.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various brominated compounds, including this compound. Results showed that this compound demonstrated significant activity against certain bacterial strains, suggesting its potential as a lead compound in drug development.

Material Science

Polymer Chemistry

In material science, this compound can be used as a monomer in the synthesis of polymers. Its unique structure allows for the development of materials with specific properties, such as increased thermal stability or enhanced mechanical strength.

Example Applications:

| Application Area | Description |

|---|---|

| Coatings | Used in formulations for protective coatings |

| Composite Materials | Enhances mechanical properties of composites |

Agrochemical Development

The compound is also explored in the agrochemical sector for its potential use as a pesticide or herbicide. Brominated compounds have been noted for their effectiveness in controlling pests due to their unique reactivity.

Research Findings:

Studies have shown that derivatives of this compound exhibit herbicidal activity, making them candidates for further development into effective agricultural chemicals.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-cyclopropyl-2-methylbenzene primarily involves electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate. This intermediate undergoes deprotonation to yield the substituted benzene ring .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-methylbenzene: Similar structure but lacks the cyclopropyl group.

1-Bromo-4-cyclopropylbenzene: Similar structure but lacks the methyl group.

4-Cyclopropyl-2-methylbenzene: Similar structure but lacks the bromine atom.

Uniqueness: 1-Bromo-4-cyclopropyl-2-methylbenzene is unique due to the presence of both a cyclopropyl group and a methyl group on the benzene ring, along with a bromine atom. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds .

Biologische Aktivität

1-Bromo-4-cyclopropyl-2-methylbenzene, a halogenated aromatic compound, has garnered interest in scientific research due to its potential biological activity and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a methyl group on a benzene ring. The unique combination of these substituents influences its reactivity and biological interactions.

Molecular Formula: C10H11Br

Molecular Weight: 213.1 g/mol

CAS Number: 1353854-72-4

The primary mechanism of action for this compound involves electrophilic aromatic substitution (EAS) reactions. The bromine atom serves as an electrophile, allowing for various nucleophilic substitutions. This property is crucial in its potential applications in drug development and synthesis of complex organic molecules.

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit antimicrobial activity. In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential utility as antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. For instance, studies involving mouse hippocampal neuronal cells (HT-22) demonstrated varying degrees of cytotoxicity depending on concentration, with some derivatives showing significant viability reduction at higher doses .

| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|---|

| This compound | HT-22 | 10 | 70 |

| Control | HT-22 | - | 100 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Similar compounds have shown effectiveness in reducing nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells, indicating a potential role in neuroinflammatory conditions .

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study focused on the synthesis of various brominated derivatives, including this compound, assessed their biological activities against multiple targets such as GSK-3β and ROCK-1 kinases. The results indicated promising inhibitory effects at low micromolar concentrations .

- Comparative Analysis : In comparative studies with structurally similar compounds, this compound exhibited distinct biological profiles due to the presence of both cyclopropyl and bromine substituents. This uniqueness may enhance its interaction with biological targets compared to simpler analogs.

- Potential Drug Development : The compound's ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its exploration in drug design reflects ongoing efforts to identify new therapeutic agents for treating various diseases .

Eigenschaften

IUPAC Name |

1-bromo-4-cyclopropyl-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-7-6-9(8-2-3-8)4-5-10(7)11/h4-6,8H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVLPOZFAHGLTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.